N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide
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Overview
Description
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide: is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide typically involves the reaction of 2,1-benzothiazole-3-carboxylic acid with 3-chloropropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, column chromatography, and distillation may be employed.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of the corresponding amine.
Scientific Research Applications
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide: can be compared with other benzothiazole derivatives such as:
Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its versatility in scientific research applications.
Properties
CAS No. |
63408-81-1 |
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Molecular Formula |
C11H11ClN2OS |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(3-chloropropyl)-2,1-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C11H11ClN2OS/c12-6-3-7-13-11(15)10-8-4-1-2-5-9(8)14-16-10/h1-2,4-5H,3,6-7H2,(H,13,15) |
InChI Key |
HVLRFNWNQCFVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C(=O)NCCCCl |
Origin of Product |
United States |
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